REACTION_SMILES
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[C:23](=[O:24])([OH:25])[O-:26].[CH3:28][N:29]([CH3:30])[CH:31]=[O:32].[F:1][c:2]1[cH:3][cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1.[Na+:27].[OH2:33].[n:11]1[cH:12][cH:13][c:14]([N:17]2[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]2)[cH:15][cH:16]1>>[c:2]1([N:20]2[CH2:19][CH2:18][N:17]([c:14]3[cH:13][cH:12][n:11][cH:16][cH:15]3)[CH2:22][CH2:21]2)[cH:3][cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1cc(N2CCNCC2)ccn1
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Name
|
|
Type
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product
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Smiles
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O=[N+]([O-])c1ccc(N2CCN(c3ccncc3)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |